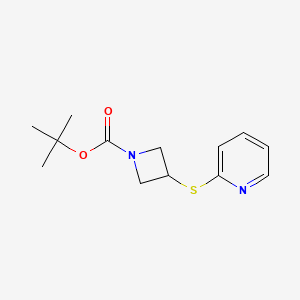
Tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O2S It is characterized by the presence of an azetidine ring, a pyridine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate typically involves the reaction of pyridine-2-thiol with tert-butyl 3-azetidine-1-carboxylate. One common method involves the use of lithium hexamethyldisilazide (LHMDS) as a base in a solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, followed by purification through flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring consistent quality, and implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Oxidation of the sulfur atom can yield sulfoxides or sulfones.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-ylthio group can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also play a role in binding to specific sites on proteins or other biomolecules, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate is unique due to the presence of the pyridin-2-ylthio group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents on the azetidine ring or variations in the ester group .
Properties
Molecular Formula |
C13H18N2O2S |
|---|---|
Molecular Weight |
266.36 g/mol |
IUPAC Name |
tert-butyl 3-pyridin-2-ylsulfanylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2,3)17-12(16)15-8-10(9-15)18-11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
AEQGVXDNVKETBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)SC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


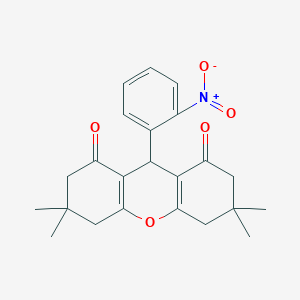



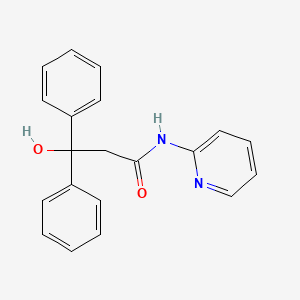
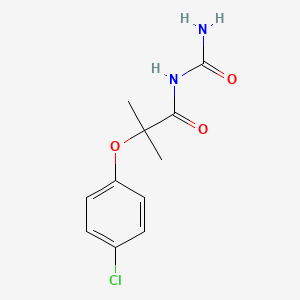
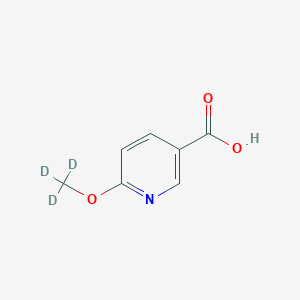
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)
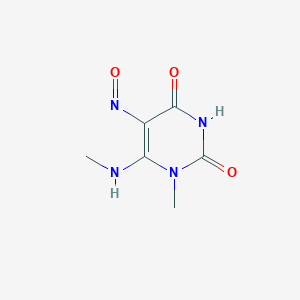

![1,4-Dithiaspiro[4.5]decane-2,3-dione](/img/structure/B14010801.png)

![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)

